3,3-Dimethylpiperidin-1-amine
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Overview
Description
3,3-Dimethylpiperidin-1-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the third carbon of the piperidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylpyridine, followed by amination. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
3,3-Dimethylpiperidin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the two methyl groups.
3,5-Dimethylpiperidin-1-amine: Another derivative with methyl groups at different positions.
N-Methylpiperidine: A compound with a single methyl group attached to the nitrogen atom.
Uniqueness
3,3-Dimethylpiperidin-1-amine is unique due to the specific positioning of its methyl groups, which influences its steric and electronic properties. This unique structure imparts distinct reactivity and interaction profiles compared to other piperidine derivatives, making it valuable in various chemical and biological applications .
Biological Activity
3,3-Dimethylpiperidin-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of two methyl groups attached to the piperidine ring. This structural feature influences its steric and electronic properties, affecting its interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme modulator . It can act as an inhibitor or activator of various enzymatic reactions depending on its structure and the specific target. The compound is known to interact with several receptors, notably in the opioid receptor family, which is crucial for pain modulation and therapeutic effects.
Enzymatic Interactions
Research indicates that this compound can modulate signaling pathways by binding to receptors and altering their activity. It has been shown to exhibit antagonistic properties against opioid receptors, particularly the κ-opioid receptor, which is involved in pain relief mechanisms. A study highlighted that analogues of this compound displayed subnanomolar affinity for κ-opioid receptors, suggesting potential therapeutic applications in pain management .
Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Pain Management: Its antagonistic action on opioid receptors suggests it may be useful in developing new analgesics.
- Neurological Disorders: Initial studies indicate potential efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
- Cancer Research: Some derivatives have shown promise in inhibiting cancer cell proliferation through specific enzymatic pathways.
Opioid Receptor Antagonism
A notable study synthesized several analogues of this compound to evaluate their efficacy as opioid receptor antagonists. The results demonstrated that certain analogues exhibited enhanced binding affinity and selectivity for the κ-opioid receptor compared to traditional opioids .
Compound | K_e (nM) | Receptor Type |
---|---|---|
JDTic | 0.037 | κ-opioid |
8a | 0.045 | κ-opioid |
8b | 0.050 | κ-opioid |
Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound derivatives against ischemic injury in neuronal cells. The findings indicated that these compounds could significantly reduce apoptosis and enhance neuronal viability under ischemic conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other piperidine derivatives:
Compound | Structure Variation | Biological Activity |
---|---|---|
Piperidine | No methyl groups | Baseline activity |
3,5-Dimethylpiperidin-1-amine | Methyl groups at different positions | Varies based on substitution |
N-Methylpiperidine | Single methyl group | Different receptor interactions |
Properties
IUPAC Name |
3,3-dimethylpiperidin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-5-9(8)6-7/h3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZQNCZFLXHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.